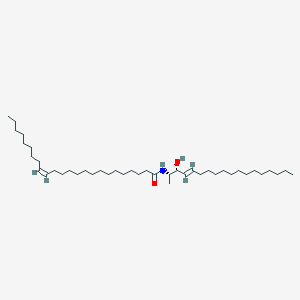

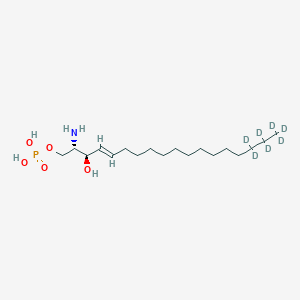

(2S,3R,4E)-2-氨基-4-十八烯-16,16,17,17,18,18,18-d7-1,3-二醇,1-(二氢磷酸)

描述

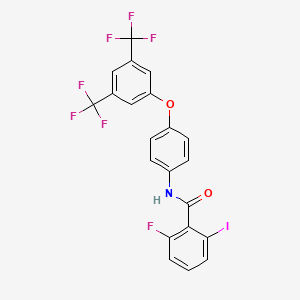

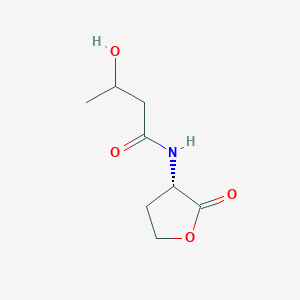

Sphingosine-1-phosphate (S1P) is an endogenous signaling sphingolipid produced from the metabolism of ceramides . It is a key component of cell membranes and is involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Molecular Structure Analysis

The molecular formula of S1P is C18H38NO5P . It consists of a long carbon chain (C18) with a double bond at position 4 (4E) . Phosphorylation of S1P at the C1 position introduces a phosphate group, which further enhances its functional capabilities .Physical And Chemical Properties Analysis

The molecular weight of S1P is 379.47 daltons . It is a solid substance and is soluble in methanol .科学研究应用

Alzheimer’s Disease Research

Sphingosine-1-phosphate (S1P) plays a crucial role in protecting against amyloid beta (Aβ) toxicity in red blood cells (RBCs). Aβ peptides are implicated in Alzheimer’s disease (AD), and their interaction with RBC membranes leads to functional alterations that impair oxygen transport. S1P rescues ATP release from RBCs inhibited by Aβ, involving caspase-3 and restoring 2,3-diphosphoglycerate (2,3 DPG) and cyclic adenosine monophosphate (cAMP) levels within the cell. This finding suggests potential therapeutic avenues for AD .

Internal Standard in Quantification

Sphingosine-1-phosphate-d7 serves as an internal standard for quantifying S1P using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Researchers use it to accurately measure S1P levels in biological samples, aiding in studies related to inflammation, autoimmunity, and other disease states .

Bone Remodeling and Osteoclast-Osteoblast Coupling

S1P influences bone remodeling and osteoclast-osteoblast coupling. Dysregulation of S1P levels affects bone mass and porosity. While S1P lyase deficiency leads to decreased cortical bone mass, S1PR2 deficiency results in altered cortical thickness. Further mechanistic studies are needed to fully understand S1P’s impact on cortical bone .

Vertebrate Development and Physiology

S1P is a bioactive lipid mediator involved in various cellular processes, including cell growth, angiogenesis, immunity, and neuroprotection. Its spatial compartmentalization in the circulatory system contributes to its autocrine and paracrine functions .

作用机制

Target of Action

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that primarily targets five S1P receptors, designated as S1PR1 to S1PR5 . These receptors are encoded in the human genome and are expressed by all cell types, including neurons and glial cells . Among these, S1PR1 stands out due to its nonredundant functions, such as the egress of T and B cells from the thymus and secondary lymphoid tissues .

Mode of Action

S1P regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It fulfills most of its functions as a ligand to specific membrane G-protein-coupled receptors (S1PR 1–5) . The activities of these receptors are governed by endogenous S1P, lipid-like S1P mimics, or nonlipid-like therapeutic molecules .

Biochemical Pathways

S1P is mainly derived from the deacylation of ceramide or interconverted with sphingosine and secreted by vascular endothelial cells to the circulation predominantly . Intracellular S1P promotes cellular proliferation and is closely linked to a myriad of essential cellular processes, including immune-cell trafficking, angiogenesis, and vascular maturation . The synthesis of S1P involves two characterized kinases, namely sphingosine kinase (SK or SphK) 1 and SK2 .

Pharmacokinetics

The content of S1P in the cell is controlled by specific kinases and phosphatases as well as the enzyme of S1P degradation, S1P lyase . Once exported out of cells by cell-specific transporters, chaperone-bound S1P is spatially compartmentalized in the circulatory system .

Result of Action

S1P can perform protective functions and induce survival-stimulating signaling pathways or, conversely, contribute to the development of pathological processes, including neurodegenerative disorders . Activation of endothelial S1P1 receptors by tumor-derived S1P amplifies VEGFR2-dependent c-Abl1 and Rac activation and endothelial cell migration to enhance tumor growth .

Action Environment

The functions of S1P, the expression of its receptors, and their action depend on the type of cells, the stage of their development, and the state of the whole organism . In the plasma, S1P is mainly incorporated into high-density lipoproteins (HDLP) (~50–60%) and albumin (30–40%), and in minor amounts into low-density lipoproteins (LDLP) (8%) and very-low-density lipoproteins (VLDLP) (2–3%) .

未来方向

属性

IUPAC Name |

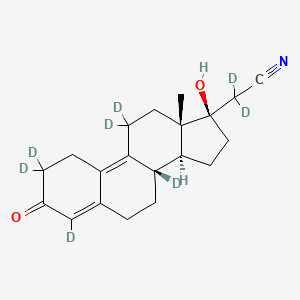

[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYSYHSSBDVJSM-AVMMVCTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)

![4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone](/img/structure/B3025956.png)

![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)

![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)

![Methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate](/img/structure/B3025961.png)